2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
Overview
Description
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is a chemical compound with the CAS Number: 160199-05-3 . It has a molecular weight of 255.13 and its linear formula is C10H4Cl2N2S . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a mixture of the compound (1.0 g), 50% aqueous dimethyl amine (2 mL), ethanol (10 mL), and 1,4-dioxane (10 mL) stirred at 40°C for 1 hour . The reaction yields 2-chloro-4-dimethylamino-benzo[4,5]thieno[3,2-d]pyrimidine .Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dichloro1benzothieno[3,2-d]pyrimidine . The InChI code is 1S/C10H4Cl2N2S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H and the InChI key is BSWVSKQCYPFXJF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 255.13 and its linear formula is C10H4Cl2N2S . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis and Derivatives
The synthesis of novel derivatives of thieno[3,2-d]pyrimidine has been a subject of significant interest. For instance, the creation of 4-aryloxypyrido[3′,2′∶4,5]thieno[3,2-d]pyrimidines involved the reaction of substituted-phenols with pyrido[3′,2′∶4,5]thieno[3,2-d]pyrimidin-4-keto(2) (Bao Wen-yan, 2010). Similarly, the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives was achieved by reacting aniline derivatives with 4-chlorothieno[3,2-d]pyrimidine (Yang-Heon Song, 2007).
Biological and Medicinal Applications
Thieno[3,2-d]pyrimidine derivatives have demonstrated various biological activities, including antimicrobial and anti-inflammatory properties. Specific compounds have shown notable activity toward fungi, bacteria, and inflammation (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, R. Hassanien, 2018). Moreover, the thieno[3,2-d]pyrimidine ring is a significant class of heterocyclics, showing different pharmacological activities in anti-cancer, anti-infectious, anti-convulsant, anti-diabetic, CNS, and osteoporosis drug discoveries (F. Islam, T. M. Quadery, 2021).
Chemical Properties and Analysis
The chemical properties and analysis of thieno[3,2-d]pyrimidine derivatives have also been explored. A study on the electrospray ionization collision-induced dissociation of thieno[3,2-d]pyrimidine derivatives provided insights into the understanding of gas-phase reactions in mass spectrometric studies of these compounds (Yanchun Guo et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is the human immunodeficiency virus-1 (HIV-1) non-nucleoside reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV-1 virus .
Mode of Action
This compound: interacts with the non-nucleoside reverse transcriptase of HIV-1, inhibiting its function . This interaction prevents the virus from replicating, thereby reducing the viral load in the body .
Biochemical Pathways
The action of This compound affects the biochemical pathway of HIV-1 replication. By inhibiting the function of the non-nucleoside reverse transcriptase, it disrupts the process by which the virus replicates its genetic material . This disruption prevents the virus from producing new copies of itself, thereby reducing the viral load in the body .
Result of Action
The molecular and cellular effects of This compound ’s action result in a reduction in the replication of the HIV-1 virus . This reduction in viral replication leads to a decrease in the viral load within the body, which can help to slow the progression of the disease .
Biochemical Analysis
Biochemical Properties
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages, leading to reduced production of pro-inflammatory cytokines . Furthermore, this compound affects gene expression by altering the transcriptional activity of various genes involved in inflammation and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function. For instance, this compound has been shown to inhibit the activity of COX and LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, it modulates gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and reduced cell proliferation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, suggesting that optimal dosing is crucial for maximizing its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further biotransformation, including conjugation reactions, to facilitate their excretion from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability in different tissues. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can affect its interaction with biomolecules and modulate its biochemical and cellular effects. For example, nuclear localization of this compound can enhance its ability to modulate gene expression by interacting with transcription factors and chromatin.
Properties
IUPAC Name |
2,4-dichloro-[1]benzothiolo[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWVSKQCYPFXJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=NC(=N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160199-05-3 | |
Record name | 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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